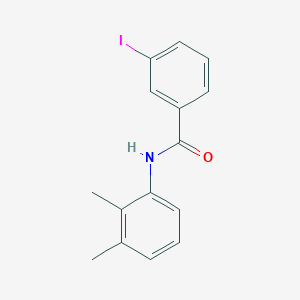

N-(2,3-dimethylphenyl)-3-iodobenzamide

Description

Properties

Molecular Formula |

C15H14INO |

|---|---|

Molecular Weight |

351.18g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)-3-iodobenzamide |

InChI |

InChI=1S/C15H14INO/c1-10-5-3-8-14(11(10)2)17-15(18)12-6-4-7-13(16)9-12/h3-9H,1-2H3,(H,17,18) |

InChI Key |

WKTOXZAQVDEHMU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)I)C |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)I)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Iodine vs. Other Halogens

N-(2-Hydroxy-1-methyl-ethyl)-3-iodobenzamide ():

This compound shares the 3-iodobenzamide core but substitutes the 2,3-dimethylphenyl group with a hydroxyalkylamine. The iodine atom enhances molecular weight (338.14 g/mol) and polarizability compared to chloro or methylthio analogs. The hydroxy group increases hydrophilicity, contrasting with the lipophilic dimethylphenyl group in the target compound .- Chlorine’s smaller atomic radius and lower electronegativity compared to iodine result in weaker van der Waals interactions and distinct reactivity in polymerization reactions .

Aryl Substitution Patterns

N-(2,3-Dimethylphenyl)benzenesulfonamide (–11):

Replacing the iodobenzamide group with a benzenesulfonamide moiety alters hydrogen-bonding capacity. The sulfonamide’s SO₂ group enables stronger intermolecular hydrogen bonds (e.g., N–H⋯O), stabilizing crystal packing with a 64.8° tilt between aryl rings . In contrast, benzamides like the target compound may exhibit weaker hydrogen bonding due to the amide’s carbonyl group.- N-(3-Aminophenyl)-4-iodobenzamide (): The 3-aminophenyl substituent introduces a primary amine, enhancing solubility in polar solvents compared to the dimethylphenyl group. The iodine’s position (para vs. meta) also affects electronic properties and steric interactions in metal-catalyzed reactions .

Spectroscopic and Crystallographic Data

For the target compound, similar NMR signals are expected (e.g., dimethyl protons at δ ~2.2–2.5 ppm; aromatic protons at δ 7.0–8.0 ppm). Crystallographic studies would likely reveal steric effects from the dimethyl group on molecular packing.

Preparation Methods

Reaction Mechanism

3-Iodobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution with 2,3-dimethylaniline in the presence of a base (e.g., triethylamine or pyridine).

-

Acid Chloride Formation :

-

3-Iodobenzoic acid (20 mmol) is refluxed with SOCl₂ (120 mmol) in anhydrous toluene at 80°C for 3 hr.

-

Volatiles are removed under vacuum to yield 3-iodobenzoyl chloride.

-

-

Amide Coupling :

-

The acid chloride is dissolved in CH₂Cl₂ (40 mL), cooled to 0°C, and treated with 2,3-dimethylaniline (20 mmol) and triethylamine (50 mmol).

-

The mixture is stirred at room temperature for 6 hr, quenched with NaHCO₃, and extracted with CH₂Cl₂.

-

Purification via silica gel chromatography (hexane/EtOAc 95:5) affords the product as a white solid (yield: 88–90%).

-

Optimization Data

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | CH₂Cl₂ | Maximizes solubility |

| Base | Triethylamine | Neutralizes HCl |

| Temperature | 0°C → RT | Prevents side reactions |

| Stoichiometry | 1:1 (acid:amine) | Avoids excess reagents |

-

¹H NMR (CDCl₃): δ 7.92 (d, J = 8.0 Hz, 1H), 7.51–7.38 (m, 3H), 7.28–7.24 (m, 2H), 2.38 (s, 3H, CH₃).

-

¹³C NMR : δ 167.2 (C=O), 142.1 (C-I), 139.0 (Ar-C).

Solid-Phase Synthesis Using PS-Carbodiimide

Protocol Overview

PS-Carbodiimide resin enables efficient coupling under mild conditions, avoiding SOCl₂ handling:

-

Resin Activation : PS-Carbodiimide (2.0 equiv) is swelled in CH₂Cl₂.

-

Coupling : 3-Iodobenzoic acid (1.5 equiv) and 2,3-dimethylaniline (1.0 equiv) are added sequentially in CH₂Cl₂/DMF (9:1).

-

Reaction : Stirred at RT for 12 hr, filtered, and washed with CH₂Cl₂.

-

Yield : 76–84% after HPLC purification.

Advantages :

-

Eliminates acid chloride generation.

-

Suitable for sensitive substrates.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Safety Considerations |

|---|---|---|---|---|

| Acid Chloride | 88–90% | ≥95% | High | SOCl₂ requires fume hood |

| PS-Carbodiimide | 76–84% | ≥90% | Moderate | Avoids toxic reagents |

Key Observations :

-

The acid chloride method offers higher yields but involves hazardous SOCl₂.

-

PS-Carbodiimide is preferable for small-scale, high-throughput applications.

Troubleshooting and Challenges

Common Issues

Q & A

Q. What are the established synthetic routes for N-(2,3-dimethylphenyl)-3-iodobenzamide, and how can reaction efficiency be optimized?

The synthesis typically involves coupling 3-iodobenzoic acid with 2,3-dimethylaniline using carbodiimide-based reagents like EDCI (1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane. Triethylamine is added to neutralize acidic byproducts. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

- Catalyst screening : Alternative coupling agents like HATU can reduce reaction time.

- Purification : Flash chromatography (e.g., DCM/MeOH gradients) or recrystallization from ethanol enhances purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- NMR spectroscopy : Compare and NMR shifts with literature data. For example, aromatic protons near the iodine substituent typically show downfield shifts (~7.5–8.5 ppm) .

- Mass spectrometry : Confirm the molecular ion peak (e.g., [M+H]) matches the theoretical molecular weight.

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles, particularly verifying iodine’s electron density .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound derivatives be resolved?

Discrepancies in bond lengths or space groups may arise from twinning or poor diffraction quality. Mitigation steps:

- Data collection : Use high-resolution synchrotron sources to improve signal-to-noise ratios.

- Validation tools : Apply PLATON (e.g., ADDSYM algorithm) to detect missed symmetry or SHELXE for experimental phasing .

- Refinement constraints : Restrain thermal parameters for iodine atoms due to their high electron density .

Q. What experimental design considerations are critical for studying the compound’s biological activity in enzyme inhibition assays?

- Enzyme selection : Prioritize targets with structural homology to known aryl amide-binding proteins (e.g., kinases or oxidoreductases) .

- Control experiments : Include a negative control (e.g., unsubstituted benzamide) to isolate the iodine’s electronic effects.

- Kinetic studies : Use stopped-flow techniques to measure binding constants (, ) and identify noncompetitive vs. competitive inhibition .

Q. How can researchers address stability issues during in vitro assays with this compound?

- Light sensitivity : Store solutions in amber vials to prevent iodine-mediated photodegradation.

- Solvent compatibility : Avoid DMSO if prolonged incubation is required; use acetonitrile or PEG-based carriers .

- Metabolite screening : Perform LC-MS to detect hydrolysis products (e.g., free 3-iodobenzoic acid) under assay conditions .

Methodological Challenges & Solutions

Q. What analytical techniques are recommended for resolving ambiguous NMR signals in iodinated aromatic systems?

- 2D NMR : - HSQC and HMBC correlations clarify coupling between iodine and adjacent protons.

- Variable-temperature NMR : Reduce signal broadening caused by quadrupolar relaxation of iodine .

- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian) .

Q. How can researchers leverage crystallographic data to predict the compound’s reactivity in nucleophilic substitution reactions?

Analyze X-ray-derived bond lengths (e.g., C–I bond ~2.09 Å) to assess iodine’s leaving-group potential. Shorter bonds indicate higher activation energy for substitution. Pair with Hammett σ values to predict regioselectivity in reactions with nucleophiles (e.g., Suzuki coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.